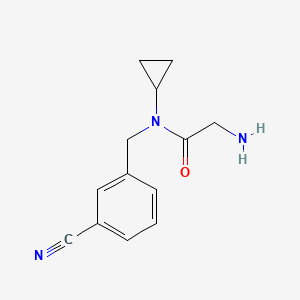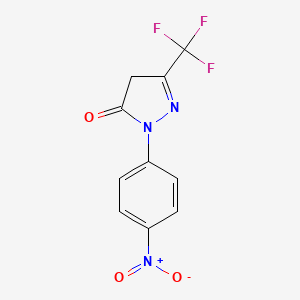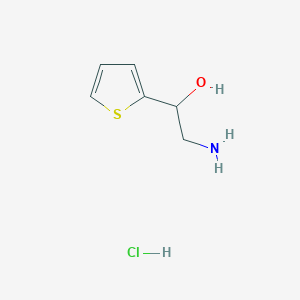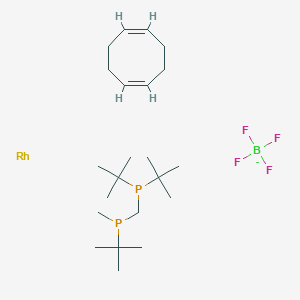
Trimethylsilyl-L-(+)-rhamnose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl-L-(+)-rhamnose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The trimethylsilyl group is a common protective group in organic synthesis, often used to protect hydroxyl groups during chemical reactions. This compound is particularly useful in various chemical and biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl-L-(+)-rhamnose typically involves the reaction of L-rhamnose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
L-Rhamnose+TMS-Cl→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl-L-(+)-rhamnose undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: Reduction reactions can remove the trimethylsilyl group, regenerating the free hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Silanols and other oxidized derivatives.
Reduction: L-rhamnose and its derivatives.
Substitution: Various substituted rhamnose derivatives.
Applications De Recherche Scientifique
Trimethylsilyl-L-(+)-rhamnose has a wide range of applications in scientific research:
Chemistry: Used as a protective group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Trimethylsilyl-L-(+)-rhamnose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparaison Avec Des Composés Similaires
- Trimethylsilyl-L-(+)-arabinose
- Trimethylsilyl-D-glucose
- Trimethylsilyl-D-galactose
Comparison: Trimethylsilyl-L-(+)-rhamnose is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. Compared to other trimethylsilyl-protected sugars, it offers distinct reactivity and stability, making it particularly useful in specific synthetic applications. Its unique properties allow for selective reactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C18H44O5Si4 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3 |
Clé InChI |
QQOFWFOBJUGLLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
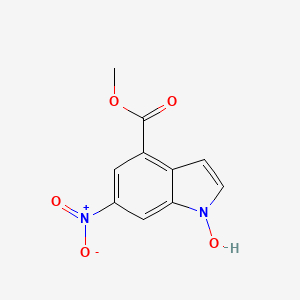

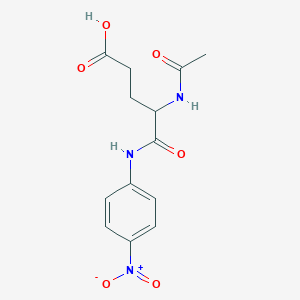

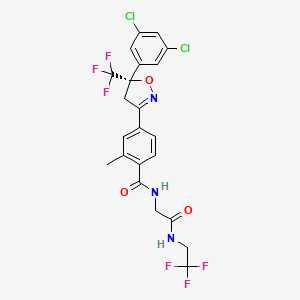

![6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)
